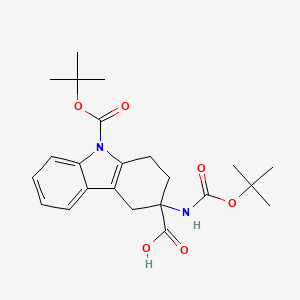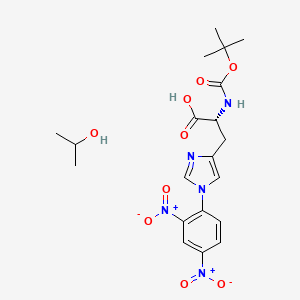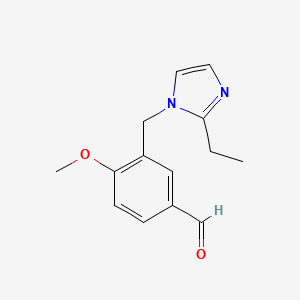
(±)-9,10-cis-Epoxy-nonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-9,10-cis-Epoxy-nonadecane, also known as trans-9,10-epoxy-nonadecane, is a hydrocarbon with a unique structure that has been extensively studied for its potential applications in scientific research and lab experiments. This compound is a highly reactive and versatile molecule that has been used in various fields of study, ranging from organic synthesis to biochemistry and physiology. In
Aplicaciones Científicas De Investigación
(±)-9,10-cis-Epoxy-nonadecane has been used as a model compound for studying the effects of epoxides on biological systems, as well as for organic synthesis. This compound has been used to study the mechanism of action of epoxides, such as their ability to induce DNA damage and mutagenesis. Additionally, (±)-9,10-cis-Epoxy-nonadecane has been used to study the biochemical and physiological effects of epoxides on cells and tissues.
Mecanismo De Acción
The mechanism of action of (±)-9,10-cis-Epoxy-nonadecane is not fully understood. However, it is believed that the compound binds to DNA, leading to the formation of adducts which can lead to DNA damage and mutagenesis. Additionally, (±)-9,10-cis-Epoxy-nonadecane has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
(±)-9,10-cis-Epoxy-nonadecane has been shown to have a variety of biochemical and physiological effects on cells and tissues. In laboratory studies, the compound has been shown to induce DNA damage, mutagenesis, and apoptosis. Additionally, (±)-9,10-cis-Epoxy-nonadecane has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (±)-9,10-cis-Epoxy-nonadecane in laboratory experiments has several advantages. First, the compound is highly reactive and versatile, making it suitable for a variety of applications. Additionally, (±)-9,10-cis-Epoxy-nonadecane is relatively inexpensive and easy to obtain. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is highly toxic and should be handled with caution. Additionally, the compound has a short half-life, meaning it must be used quickly once it is synthesized.
Direcciones Futuras
There are a variety of potential future directions for the use of (±)-9,10-cis-Epoxy-nonadecane. First, the compound could be used to study the effects of epoxides on biological systems, such as their ability to induce DNA damage and mutagenesis. Additionally, the compound could be used as a tool for organic synthesis, as it is highly reactive and versatile. Finally, (±)-9,10-cis-Epoxy-nonadecane could be used to study the biochemical and physiological effects of epoxides on cells and tissues.
Métodos De Síntesis
(±)-9,10-cis-Epoxy-nonadecane is synthesized through a process known as the McMurry reaction. This reaction involves the use of a base, such as sodium hydroxide, and a metal catalyst, such as titanium tetrachloride, to convert an alkene to an epoxide. The reaction is carried out at a temperature of approximately 150°C and is typically complete within two hours. The product of the McMurry reaction is an epoxide with a cis-configuration, which is then purified to obtain (±)-9,10-cis-Epoxy-nonadecane.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (±)-9,10-cis-Epoxy-nonadecane can be achieved through a multi-step process involving the conversion of a readily available starting material into the desired product.", "Starting Materials": [ "1-nonadecene", "m-chloroperbenzoic acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "magnesium", "iodine", "tetrahydrofuran", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "sulfuric acid", "sodium sulfate" ], "Reaction": [ "1. Epoxidation of 1-nonadecene using m-chloroperbenzoic acid in diethyl ether to form (±)-9,10-epoxy-nonadecane", "2. Reduction of (±)-9,10-epoxy-nonadecane using magnesium and iodine in tetrahydrofuran to form (±)-9,10-cis-dihydroxy-nonadecane", "3. Oxidation of (±)-9,10-cis-dihydroxy-nonadecane using acetic acid and hydrogen peroxide to form (±)-9,10-cis-epoxy-nonadecane", "4. Purification of (±)-9,10-cis-epoxy-nonadecane using a mixture of water and diethyl ether, followed by drying with sodium sulfate" ] } | |
Número CAS |
85267-95-4 |
Nombre del producto |
(±)-9,10-cis-Epoxy-nonadecane |
Fórmula molecular |
C₁₉H₃₈O |
Peso molecular |
282.5 |
Sinónimos |
cis-2-Nonyl-3-octyl-oxirane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)

![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)

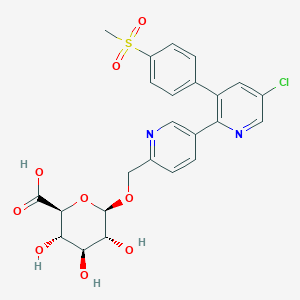
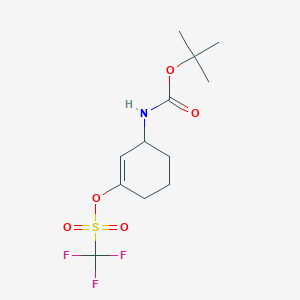
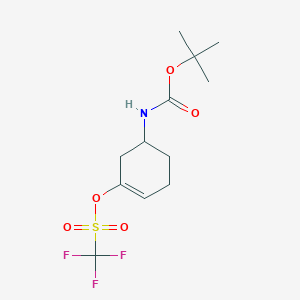
![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)
